3-(Trifluoromethylthio)phenol
Overview
Description
3-(Trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which include enhanced lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethylthio)phenol is various substituted phenols . The compound interacts with these phenols through an electrophilic aromatic ring trifluoromethylthiolation .
Mode of Action
This compound interacts with its targets through an electrophilic substitution pathway . The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .
Biochemical Pathways
The compound is known to contribute to enhanced lipophilicity, which is an indispensable property in the agrochemistry and medicinal chemistry industries .
Pharmacokinetics
The compound is known to be a simple and easy-to-handle electrophilic reagent for the direct introduction of a scf3 group into organic molecules .
Result of Action
The compound is known to contribute to the creation of new functional and advanced materials . Fluorinated organic molecules, such as this compound, frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was identified as responsible for an odor incident in drinking water, with concentration levels up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenol with a trifluoromethylthiolating agent. One common method uses N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly regioselective, favoring the para position on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The trifluoromethylthio group can be introduced via electrophilic aromatic substitution, as mentioned earlier.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: It can undergo further substitution reactions, such as halogenation, nitration, and alkylation.
Common Reagents and Conditions:
Electrophilic Substitution: PhNHSCF3, BF3·Et2O, triflic acid.
Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS).
Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Halogenated Derivatives: Bromo-, iodo-substituted products.
Nitro Derivatives: Nitro-substituted products.
Alkylated Derivatives: Benzyl-substituted products.
Scientific Research Applications
3-(Trifluoromethylthio)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
Trifluoromethylated Phenols: Compounds with trifluoromethyl groups attached to the phenol ring.
Uniqueness: 3-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as enhanced lipophilicity and strong electron-withdrawing effects. These properties differentiate it from other trifluoromethylated phenols and make it particularly valuable in specific applications .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380700 | |
Record name | 3-(Trifluoromethylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3823-40-3 | |
Record name | 3-(Trifluoromethylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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